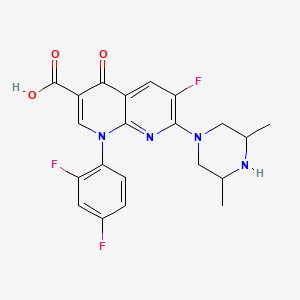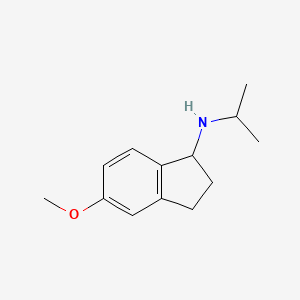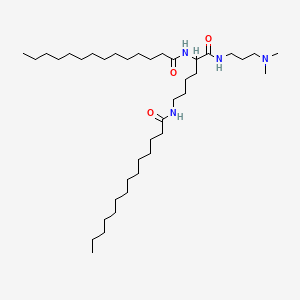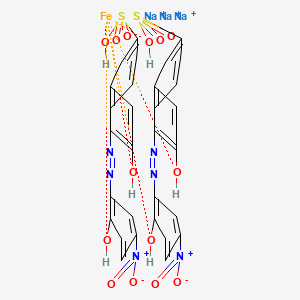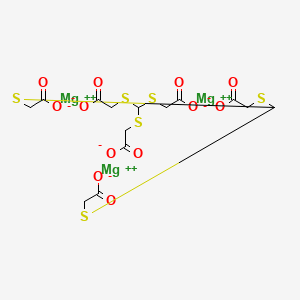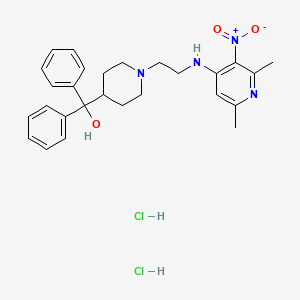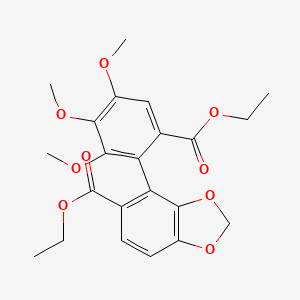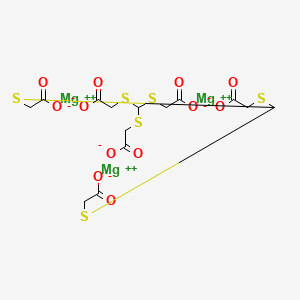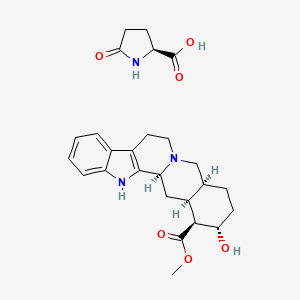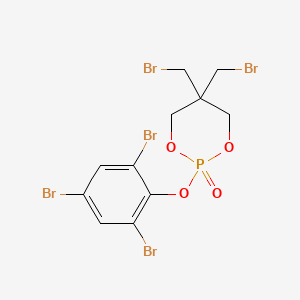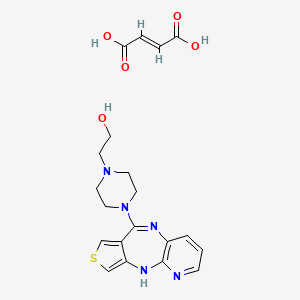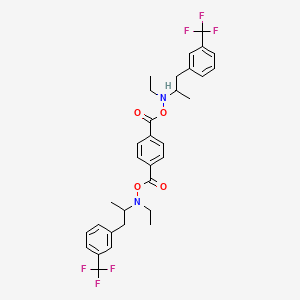
Benzeneethanamine, N,N'-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring, ethanamine groups, and trifluoromethyl groups. Its molecular structure contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzeneethanamine backbone, followed by the introduction of the phenylenebis(carbonyloxy) groups and the trifluoromethyl groups. Common reagents used in these reactions include various amines, carbonyl compounds, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres. Substitution reactions often require the presence of catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or as a component of drug delivery systems.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The trifluoromethyl groups in the compound can enhance its binding affinity and selectivity for certain targets, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Phenethylamine: A simpler compound with a similar benzeneethanamine backbone but lacking the phenylenebis(carbonyloxy) and trifluoromethyl groups.
N,N-Dimethylphenethylamine: A derivative of phenethylamine with additional methyl groups on the nitrogen atom.
4-Methoxyphenethylamine: A phenethylamine derivative with a methoxy group on the benzene ring.
Uniqueness
Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- is unique due to its complex structure, which includes multiple functional groups that contribute to its distinct chemical properties and reactivity. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
94593-44-9 |
|---|---|
分子式 |
C32H34F6N2O4 |
分子量 |
624.6 g/mol |
IUPAC名 |
bis[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C32H34F6N2O4/c1-5-39(21(3)17-23-9-7-11-27(19-23)31(33,34)35)43-29(41)25-13-15-26(16-14-25)30(42)44-40(6-2)22(4)18-24-10-8-12-28(20-24)32(36,37)38/h7-16,19-22H,5-6,17-18H2,1-4H3 |
InChIキー |
ONBWCRFNRHKGFD-UHFFFAOYSA-N |
正規SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=CC=C(C=C2)C(=O)ON(CC)C(C)CC3=CC(=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


